2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20FN5O and its molecular weight is 377.423. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Bhatt, Kant, and Singh (2016) described the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, highlighting their in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities Bhatt, Kant, & Singh, 2016.
Analgesic and Anti-inflammatory Properties
Several studies have synthesized and evaluated derivatives for their analgesic and anti-inflammatory properties. Gökçe et al. (2005) synthesized pyridazinone derivatives and found significant analgesic and anti-inflammatory activities, comparable to standard drugs like acetylsalicylic acid and indometacin, without showing gastric ulcerogenic effects Gökçe et al., 2005.
Anticancer Activity
Özdemir et al. (2019) synthesized new 3(2H)-pyridazinone derivatives and evaluated their cytotoxic effects in liver and colon cancer cell lines, identifying compound V3 as the most active agent against both HEP3B (liver cancer) and HTC116 (colon cancer) cell lines Özdemir et al., 2019.
Central Nervous System (CNS) Applications
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles with varying substituents, investigating their potential as centrally acting serotonin 5-HT2 antagonists and their implications for neuroleptic drug development Perregaard et al., 1992.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-6-2-1-5-16(17)15-21(28)27-13-11-26(12-14-27)20-9-8-19(24-25-20)18-7-3-4-10-23-18/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHMFZSZJQYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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